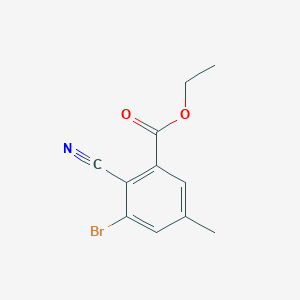
Ethyl 3-bromo-2-cyano-5-methylbenzoate
Descripción general
Descripción
Ethyl 3-bromo-2-cyano-5-methylbenzoate is an organic compound belonging to the class of aromatic esters. It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a benzene ring, along with an ethyl ester functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique reactivity and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-cyano-5-methylbenzoate typically involves the bromination of 2-cyano-5-methylbenzoic acid followed by esterification. The process can be summarized as follows:
Bromination: 2-cyano-5-methylbenzoic acid is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position of the benzene ring.
Esterification: The resulting 3-bromo-2-cyano-5-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient and controlled bromination.
Batch Esterification: Conducting the esterification in large batch reactors with precise control over temperature and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-cyano-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted benzoates can be formed.
Amines: Reduction of the cyano group yields primary amines.
Carboxylic Acids: Hydrolysis of the ester group results in the formation of 3-bromo-2-cyano-5-methylbenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-cyano-5-methylbenzoate is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor in the development of anti-inflammatory and anticancer agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 3-bromo-2-cyano-5-methylbenzoate exerts its effects is primarily through its reactivity as an electrophile. The bromine atom and cyano group make the benzene ring highly reactive towards nucleophiles, facilitating various substitution reactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid moiety, which can interact with biological targets.
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-cyano-5-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-3-cyano-5-methylbenzoate: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 3-bromo-2-cyano-4-methylbenzoate: Another positional isomer with distinct chemical behavior.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and makes it valuable for targeted synthetic applications.
Propiedades
IUPAC Name |
ethyl 3-bromo-2-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-7(2)5-10(12)9(8)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLKBODPUXHKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















